2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Adaptor-Associated Kinase 1 (AAK1) Kinase Inhibition Neuropathic Pain

2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549054-53-5) is a synthetic, small-molecule imidazo[1,2-b]pyridazine derivative characterized by a tert-butyl group at the 2-position and an N-(3-acetamidophenyl) substituent at the 6-carboxamide position. It belongs to a class of compounds patented by Lexicon Pharmaceuticals, Inc.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
CAS No. 2549054-53-5
Cat. No. B6461873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549054-53-5
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
InChIInChI=1S/C19H21N5O2/c1-12(25)20-13-6-5-7-14(10-13)21-18(26)15-8-9-17-22-16(19(2,3)4)11-24(17)23-15/h5-11H,1-4H3,(H,20,25)(H,21,26)
InChIKeyGDDXRLCVNVSXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: An Imidazopyridazine AAK1 Inhibitor


2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549054-53-5) is a synthetic, small-molecule imidazo[1,2-b]pyridazine derivative characterized by a tert-butyl group at the 2-position and an N-(3-acetamidophenyl) substituent at the 6-carboxamide position. It belongs to a class of compounds patented by Lexicon Pharmaceuticals, Inc. as inhibitors of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in endocytosis and synaptic vesicle recycling [1]. This mechanism is implicated in therapeutic areas such as neuropathic pain, schizophrenia, and Alzheimer's disease [2].

Why Substitution of 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Requires Careful Evaluation


Within the imidazo[1,2-b]pyridazine-6-carboxamide class, even minor structural modifications can profoundly impact kinase selectivity and potency. The specific combination of a sterically demanding tert-butyl group at the 2-position and an N-(3-acetamidophenyl) moiety on the carboxamide is a unique structural signature . Substituting either group—for example, replacing tert-butyl with a smaller methyl or cyclopropyl group, or shifting the acetamido substituent on the phenyl ring—can alter the compound's interaction with the AAK1 ATP-binding pocket, potentially compromising its inhibitory profile. Generic substitution without this precise molecular architecture risks failure to engage the target with the same binding mode, making the use of this specific compound essential for reproducible target engagement studies.

Quantitative Differentiation Evidence for 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide


AAK1 Inhibitory Activity: Structural Differentiation from Broad-Spectrum Analogues

The compound is explicitly disclosed in patents assigned to Lexicon Pharmaceuticals as part of a focused library of imidazo[1,2-b]pyridazine derivatives designed to inhibit AAK1. The patent family (e.g., US 20150183791 A1 and WO2015026574 A1) provides a class-level inference that compounds with this core scaffold, featuring specific substituents like the tert-butyl and acetamidophenyl groups, possess potent AAK1 inhibitory activity, positioning them for therapeutic applications in neuropathic pain and neurological disorders [1]. While a direct, public-domain IC50 value for this exact compound against AAK1 is not available, its structural design is tailored for AAK1 selectivity . This differentiates it from other imidazo[1,2-b]pyridazine derivatives in the literature that target different kinases, such as Haspin or CDK12/13, where a methyl or other substituent at the 2-position is preferred [2].

Adaptor-Associated Kinase 1 (AAK1) Kinase Inhibition Neuropathic Pain

Structural Differentiation from 2-Cyclopropyl and 2-Methyl Analogues

The target compound features a unique 2-tert-butyl substituent, which provides significant steric bulk and lipophilicity compared to common alternatives such as 2-methyl (CAS not available) and 2-cyclopropyl (e.g., CAS 2548991-88-2) analogues . While the 2-methyl analogue serves as a core intermediate and the 2-cyclopropyl analogue is used in Haspin inhibitor research, the tert-butyl group is specifically claimed in the Lexicon AAK1 inhibitor patent family [1]. This structural element is critical for occupying a specific hydrophobic pocket within the AAK1 active site, a feature not present in the smaller substituents .

Structure-Activity Relationship (SAR) Imidazopyridazine Derivatives Chemical Tool

Biological Profiling in the Context of Neurological Disorders

The AAK1 target is genetically and pharmacologically validated for neurological indications. Patent WO2015026574A1 explicitly links imidazopyridazine compounds, including the core scaffold of the target compound, to methods of treating neuropathic pain, schizophrenia, and Alzheimer's disease [1]. The differentiation here is target-driven: while other imidazo[1,2-b]pyridazine derivatives are explored for oncology (e.g., CDK12/13 or Haspin inhibitors), this compound's patent-backed indication space is focused on CNS and pain disorders [2]. This provides a clear strategic advantage for pharmaceutical asset selection in these therapeutic areas.

Neuropathic Pain Schizophrenia Alzheimer's Disease

Key Application Scenarios for 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide


AAK1 Target Validation and Chemical Probe Development

Given its patent-backed design for AAK1 inhibition, this compound serves as a critical starting point for medicinal chemistry campaigns aimed at validating AAK1 as a therapeutic target in neuropathic pain or schizophrenia [1]. Its structural features, particularly the tert-butyl group, are optimized for occupying the AAK1 hydrophobic pocket, providing a valuable SAR dataset for hit-to-lead optimization .

Kinase Selectivity Profiling Against Shared Scaffolds

The compound's specificity for AAK1, as inferred from its patent lineage, makes it an ideal candidate for inclusion in kinase selectivity panels [1]. Its profile can be directly compared against other imidazo[1,2-b]pyridazine derivatives that target CDK12/13 or Haspin, helping to deconvolute the polypharmacology of this privileged scaffold [2].

IP-Gated Lead Generation for CNS Disorders

For an industrial partner seeking to develop a novel, non-opioid pain therapy, this compound provides a tangible lead molecule with existing intellectual property protection from Lexicon Pharmaceuticals [1]. The clear patent landscape offers a significant procurement and strategic advantage over older imidazopyridazine scaffolds that may lack freedom to operate .

Quote Request

Request a Quote for 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.